molecular formula C11H12BrNO B8133067 2-(5-bromo-1H-indol-3-yl)propan-1-ol

2-(5-bromo-1H-indol-3-yl)propan-1-ol

Cat. No.: B8133067
M. Wt: 254.12 g/mol
InChI Key: LBTZWBJAVHFDFQ-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom at the 5-position of the indole ring and the hydroxyl group at the 1-position of the propanol side chain make this compound particularly interesting for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the hydroxyl group can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-3-yl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(5-fluoro-1H-indol-3-yl)propan-1-ol: Similar structure but with a fluorine atom instead of a bromine atom.

    2-(1H-indol-3-yl)propan-1-ol: Similar structure but without the bromine atom.

Uniqueness

2-(5-bromo-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(6-14)10-5-13-11-3-2-8(12)4-9(10)11/h2-5,7,13-14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZWBJAVHFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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